![molecular formula C9H7F2NO5 B1419624 2-(Difluoromethoxy)-3-methoxy-4-nitrobenzaldehyde CAS No. 1211651-24-9](/img/structure/B1419624.png)
2-(Difluoromethoxy)-3-methoxy-4-nitrobenzaldehyde
Overview
Description
2-(Difluoromethoxy)-3-methoxy-4-nitrobenzaldehyde (DFMNB) is an important organic compound with a wide range of applications in scientific research and laboratory experiments. It is a nitrobenzaldehyde derivative with two fluorine atoms linked to the meta position of the benzene ring. DFMNB is a highly versatile compound that can be used to synthesize a variety of compounds and can be employed in various biochemical and physiological studies.
Scientific Research Applications
Pharmaceutical Intermediates
2-(Difluoromethoxy)-3-methoxy-4-nitrobenzaldehyde: is utilized as a pharmaceutical intermediate in the synthesis of various drugs. Its unique structure allows for the introduction of difluoromethoxy groups into drug molecules, which can significantly alter their pharmacokinetic and pharmacodynamic properties . This modification can lead to enhanced drug potency, selectivity, and metabolic stability.
Organic Synthesis
In the field of organic chemistry, this compound serves as a versatile building block for the construction of complex organic molecules. Its nitro group can undergo various reductions and substitutions, enabling the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.
Analytical Chemistry
The compound’s distinct spectral properties make it valuable in analytical chemistry for developing novel detection and quantification methods. It can be used as a standard or a reagent in chromatographic techniques to analyze complex mixtures or to track the progress of chemical reactions .
Biochemistry Research
Researchers in biochemistry employ 2-(Difluoromethoxy)-3-methoxy-4-nitrobenzaldehyde to study enzyme-substrate interactions and enzyme inhibition. The compound’s ability to interact with biological macromolecules can provide insights into the mechanisms of action of various enzymes .
Materials Science
This compound is also explored in materials science for the development of novel materials with specific optical or electronic properties. Its incorporation into polymers or coatings can impart unique characteristics like increased resistance to degradation or altered refractive indices .
Environmental Science
In environmental science, 2-(Difluoromethoxy)-3-methoxy-4-nitrobenzaldehyde is studied for its potential impact on ecosystems. Its breakdown products and their interactions with environmental factors are of particular interest in assessing the compound’s environmental footprint and toxicity .
properties
IUPAC Name |
2-(difluoromethoxy)-3-methoxy-4-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO5/c1-16-8-6(12(14)15)3-2-5(4-13)7(8)17-9(10)11/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZLMFMAYDNZQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OC(F)F)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-3-methoxy-4-nitrobenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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